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molecular formula C15H15N3O2S B8388319 (1-tosyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine

(1-tosyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine

Cat. No. B8388319
M. Wt: 301.4 g/mol
InChI Key: LTLPNWJOCDZSER-UHFFFAOYSA-N
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Patent
US08815877B2

Procedure details

To a solution of 1-tosyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde oxime (600 mg, 1.9 mmol) in MeOH (10 mL) was added zinc powder (600 mg, 9.5 mmol) and ammonium chloride (1.0 g, 19 mmol). The suspension was refluxed for 18 h and then the solid was filtered. The filtrate was diluted with DCM (200 mL) and water (50 mL). The organic layer was separated, dried (MgSO4), filtered, and concentrated to afford 503 mg (98%) of (1-tosyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine as yellow solid which was used in the next step without further purification; MS (ESI) m/z: 302.1 [M+1]
Name
1-tosyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde oxime
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]([N:11]1[C:15]2=[N:16][CH:17]=[C:18]([CH:20]=[N:21]O)[CH:19]=[C:14]2[CH:13]=[CH:12]1)([C:4]1[CH:10]=[CH:9][C:7]([CH3:8])=[CH:6][CH:5]=1)(=[O:3])=[O:2].[Cl-].[NH4+]>CO.[Zn]>[S:1]([N:11]1[C:15]2=[N:16][CH:17]=[C:18]([CH2:20][NH2:21])[CH:19]=[C:14]2[CH:13]=[CH:12]1)([C:4]1[CH:10]=[CH:9][C:7]([CH3:8])=[CH:6][CH:5]=1)(=[O:3])=[O:2] |f:1.2|

Inputs

Step One
Name
1-tosyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde oxime
Quantity
600 mg
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)N1C=CC=2C1=NC=C(C2)C=NO
Name
Quantity
1 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
600 mg
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension was refluxed for 18 h
Duration
18 h
FILTRATION
Type
FILTRATION
Details
the solid was filtered
ADDITION
Type
ADDITION
Details
The filtrate was diluted with DCM (200 mL) and water (50 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)N1C=CC=2C1=NC=C(C2)CN
Measurements
Type Value Analysis
AMOUNT: MASS 503 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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